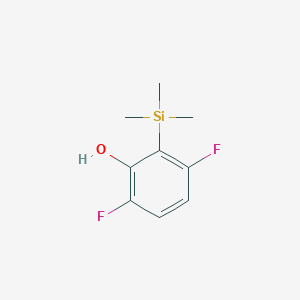

3,6-Difluoro-2-(trimethylsilyl)phenol

Description

Contextualization of Fluorinated Phenols in Contemporary Organic Synthesis

Fluorinated phenols are a class of aromatic compounds that have garnered significant attention in contemporary organic synthesis. The incorporation of fluorine atoms into a phenol (B47542) scaffold can dramatically alter the molecule's physical, chemical, and biological properties. This is attributed to fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the introduction of fluorine can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. Consequently, fluorinated phenols serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals. They are also integral to the development of agrochemicals, where fluorine substitution can lead to more potent and selective herbicides or pesticides. In the realm of material science, the hydrophobic nature imparted by fluorine makes these compounds valuable for creating durable coatings and advanced polymers.

The synthesis of poly-fluorinated phenol compounds is a key area of research, with various methods developed to introduce fluorine atoms into the aromatic ring. nih.gov These compounds are often used as precursors for liquid crystals, leveraging the unique electronic properties conferred by the fluorine substituents.

Significance of Organosilicon Compounds as Synthetic Intermediates and Reagents

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are indispensable tools in modern organic synthesis. They function as versatile synthetic intermediates and reagents due to the unique reactivity of the C-Si bond. nih.gov Unlike the robust carbon-carbon bond, the C-Si bond is longer and weaker, making it susceptible to cleavage under specific conditions.

The silicon atom's electropositive nature makes it a target for nucleophilic attack, facilitating the cleavage of Si-C, Si-O, and Si-N bonds. chemicalbook.com This predictable reactivity is harnessed in numerous synthetic transformations. One of the most significant applications of organosilicon compounds is in the generation of highly reactive intermediates. For instance, 2-(trimethylsilyl)aryl triflates are widely recognized as efficient precursors to arynes. nih.govchemicalbook.com Arynes are fleeting, highly reactive species that participate in a variety of cycloaddition and nucleophilic trapping reactions, enabling the rapid construction of complex aromatic systems. nih.govgreyhoundchrom.com The generation of arynes from these precursors occurs under mild conditions, typically initiated by a fluoride (B91410) source, which highlights the practical utility of silyl-substituted aromatics in synthesis. chemicalbook.comgreyhoundchrom.com

The introduction of a trimethylsilyl (B98337) (TMS) group onto an aromatic ring is often achieved through methods like directed ortho metalation (DoM), where a directing group on the ring guides a strong base to deprotonate the adjacent ortho position, followed by quenching with a silicon electrophile. wikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com

Overview of 3,6-Difluoro-2-(trimethylsilyl)phenol's Position in Chemical Research

This compound is a specialized chemical compound that exists at the intersection of fluorinated aromatics and organosilicon chemistry. While not as extensively documented as some other reagents, its structure strongly suggests its primary role in research is that of a precursor to the highly reactive intermediate, 3,6-difluorobenzyne. This is inferred from the well-established chemistry of analogous 2-(trimethylsilyl)phenyl triflates and other sulfonate esters, which are widely used to generate arynes under mild, fluoride-induced conditions. nih.govchemicalbook.comgreyhoundchrom.com

The synthesis of this compound likely follows established methodologies for the regioselective silylation of phenols. A plausible route involves the directed ortho metalation of a protected 2,5-difluorophenol. More specifically, a synthetic pathway analogous to that of similar structures, such as 6-Bromo-3-fluoro-2-(trimethylsilyl)phenol, can be envisioned. jst.go.jp This involves the initial protection of the phenolic hydroxyl group as a trimethylsilyl ether, followed by a base-mediated deprotonation ortho to the directing group and subsequent trapping with a silicon electrophile, leading to the C-silylated product. jst.go.jp

The research significance of this compound is therefore intrinsically linked to the utility of the 3,6-difluorobenzyne it can generate. The presence of two fluorine atoms on the aryne intermediate is expected to significantly influence its electronic properties and reactivity, making it a valuable tool for synthesizing complex, highly functionalized, and fluorinated aromatic molecules. jst.go.jp

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical context, synthesis, and its role as a synthetic intermediate. This will be achieved by:

Contextualizing the compound within the broader fields of fluorinated phenols and organosilicon chemistry.

Detailing its chemical identity and properties through available data.

Outlining plausible synthetic strategies based on established chemical principles and literature precedents for analogous compounds.

Elucidating its primary application as a precursor for generating 3,6-difluorobenzyne and the subsequent synthetic utility of this reactive intermediate.

This comprehensive outline ensures a thorough examination of the compound from a fundamental chemical perspective, avoiding topics outside the specified scope.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Data |

| Molecular Formula | C₉H₁₂F₂OSi |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CSi(C)C1=C(C=C(C=C1F)F)O |

| CAS Number | 204896-33-9 |

Data sourced from publicly available chemical databases.

Synthesis and Elucidation

The synthesis of this compound requires a regioselective approach to introduce the trimethylsilyl group onto the difluorophenol scaffold. A highly effective strategy for this transformation is Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org

The general mechanism for DoM involves a directing metalation group (DMG) on the aromatic ring that coordinates to a strong organolithium base. baranlab.orgchem-station.com This coordination directs the base to deprotonate the sterically accessible and kinetically favored ortho-proton. The resulting aryllithium species can then be trapped by an electrophile.

In the context of synthesizing this compound, a plausible synthetic route, adapted from the synthesis of structurally similar compounds, is outlined below. jst.go.jp

Protection of the Phenolic Hydroxyl Group: The starting material, 2,5-difluorophenol, is first treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS). This step protects the acidic phenolic proton and transforms the hydroxyl group into a trimethylsilyl ether. This protected group can also act as a directing group for the subsequent metalation step.

Directed ortho Metalation: The O-silylated intermediate is then treated with a strong, non-nucleophilic base. A common choice is a lithium amide base such as lithium diisopropylamide (LDA) or a magnesium-based reagent like Mg(TMP)₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide). jst.go.jp The base selectively removes the proton at the C2 position, which is ortho to the directing group and activated by the fluorine at C3.

Silylation: The in situ generated aryl-metal species is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to install the trimethylsilyl group at the C2 position.

Deprotection: The O-silyl protecting group is readily cleaved during aqueous workup to reveal the phenolic hydroxyl group, yielding the final product, this compound.

This synthetic approach offers high regioselectivity, which is crucial for preparing the desired isomer.

Chemical Reactivity and Applications

The primary application of this compound in chemical research is its role as a stable, storable precursor for the generation of 3,6-difluorobenzyne.

Generation of 3,6-Difluorobenzyne

To be used as an aryne precursor, the phenolic hydroxyl group of this compound must first be converted into a good leaving group. This is typically achieved by reacting the phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or a similar sulfonyl chloride in the presence of a base to form the corresponding aryl triflate or sulfonate ester. chemicalbook.comacs.org

The resulting 2-(trimethylsilyl)-3,6-difluorophenyl triflate is a highly efficient aryne precursor. nih.govchemicalbook.com Upon treatment with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), a 1,2-elimination reaction is triggered. greyhoundchrom.com The fluoride ion attacks the silicon atom, and the resulting unstable ortho-anion rapidly eliminates the triflate leaving group to generate the highly reactive 3,6-difluorobenzyne intermediate.

Synthetic Utility in Aryne Chemistry

Once generated, 3,6-difluorobenzyne can be trapped in situ by a wide range of reagents, providing access to complex molecular architectures.

[4+2] Cycloaddition Reactions: Arynes are excellent dienophiles and readily react with dienes like furan (B31954) or cyclopentadiene (B3395910) to form bicyclic adducts.

[3+2] Cycloaddition Reactions: They can undergo cycloaddition with 1,3-dipoles, such as azides, to furnish triazole-containing aromatic compounds. acs.org

Nucleophilic Addition: Arynes react with various nucleophiles. The regioselectivity of this addition can be influenced by the electronic effects of the substituents on the aryne. jst.go.jp The fluorine atoms in 3,6-difluorobenzyne are expected to exert a strong directing effect on incoming nucleophiles.

Insertion Reactions: Arynes can insert into sigma bonds, a reaction that has been explored for creating new carbon-heteroatom bonds. jst.go.jp

The table below summarizes the key transformations involving aryne precursors derived from silylated phenols.

| Reaction Type | Trapping Reagent Example | Product Type |

| [4+2] Cycloaddition | Furan | Dihydro-epoxynaphthalene derivatives |

| [3+2] Cycloaddition | Benzyl (B1604629) Azide | Benzotriazole derivatives |

| Nucleophilic Addition | Phenols, Amines | Diaryl ethers, Diaryl amines |

| Insertion | Tributyltin Fluoride | Fluorinated organostannane derivatives |

Structure

3D Structure

Properties

CAS No. |

919355-36-5 |

|---|---|

Molecular Formula |

C9H12F2OSi |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

3,6-difluoro-2-trimethylsilylphenol |

InChI |

InChI=1S/C9H12F2OSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5,12H,1-3H3 |

InChI Key |

FWGLGGLLJBXTDY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Difluoro 2 Trimethylsilyl Phenol and Analogues

Strategies for ortho-Silylation of Difluorophenols

Directing the silylation to the specific ortho-position of a difluorophenol requires overcoming challenges of regioselectivity. The inherent acidity of the phenolic proton and the electronic effects of the fluorine atoms guide the selection of an appropriate synthetic strategy.

O-Trimethylsilylation and Subsequent Trimethylsilyl (B98337) Group Migration

One approach to achieving ortho-silylation involves a two-step sequence: initial silylation of the hydroxyl group followed by a base-mediated rearrangement. The trimethylsilyl group is first attached to the oxygen of the phenol (B47542), serving as a protecting group. wikipedia.org This O-silylated intermediate can then undergo an anionic rearrangement where the trimethylsilyl group migrates from the oxygen atom to the adjacent ortho-carbon position.

This process, often referred to as a silyl-Fries rearrangement, is typically induced by a strong base, such as an alkyllithium reagent. The base deprotonates the ortho-position, creating a carbanion which then facilitates the migration of the electrophilic silicon atom from the oxygen to the carbon. The mechanism involves an intramolecular transfer, ensuring the ortho-regioselectivity of the silylation. Studies on related systems have explored the mechanistic details of silyl (B83357) group migrations between heteroatoms and carbon centers. nih.govresearchgate.net

Table 1: Reagents for O-Silylation of Phenols

| Silylating Agent | Common Name | Base/Catalyst | Description |

|---|---|---|---|

| (CH₃)₃SiCl | Trimethylsilyl chloride (TMSCl) | Pyridine (B92270), Triethylamine | A common and reactive silylating agent. |

| [(CH₃)₃Si]₂NH | Hexamethyldisilazane (B44280) (HMDS) | Catalytic acid or base | A less harsh silylating agent, producing ammonia (B1221849) as a byproduct. |

Directed Metalation and Electrophilic Trapping Routes

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu The method relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org The resulting aryllithium intermediate is then "trapped" with an electrophile, in this case, a silicon source like trimethylsilyl chloride (TMSCl). wikipedia.org

For phenols, the acidic hydroxyl group itself would be deprotonated by the strong base. Therefore, it must first be converted into a more robust DMG. Carbamate groups (e.g., O-aryl N,N-diethylcarbamate) are among the most effective DMGs for this purpose. uwindsor.caresearchgate.net The synthetic sequence involves:

Protection of the phenol's hydroxyl group as a DMG.

Addition of a strong base, typically n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase its reactivity. harvard.eduuwindsor.ca

Quenching the resulting ortho-lithiated species with trimethylsilyl chloride to install the silyl group.

Removal of the DMG to liberate the free phenol.

This approach offers high regioselectivity, targeting the position between the DMG and one of the fluorine atoms in a difluorophenol system. researchgate.net

Table 2: Common Directed Metalation Groups (DMGs) for Phenol ortho-Functionalization

| DMG Structure | Group Name | Relative Directing Ability |

|---|---|---|

| -OC(O)NEt₂ | N,N-Diethylcarbamate | Strong |

| -OCH₂OCH₃ | Methoxymethyl (MOM) ether | Moderate |

| -OMe | Methoxy | Moderate |

Regioselective Deprotonation Approaches

This strategy is fundamentally linked to directed ortho-metalation but places special emphasis on the inherent electronic properties of the substrate. In 3,6-difluorophenol analogues, the fluorine atoms exert a strong electron-withdrawing inductive effect, increasing the acidity of the adjacent aromatic protons.

When a suitable directing group is present on the phenol, the combination of its directing ability and the fluorine-induced acidification leads to highly regioselective deprotonation at the C2 position. Research on the functionalization of 2,6-difluorophenols has demonstrated that reactions can be precisely controlled to occur at specific positions on the ring, highlighting the powerful influence of the fluorine substituents on reactivity. kyoto-u.ac.jpnih.gov The choice of a strong, non-nucleophilic base is crucial to ensure that deprotonation occurs cleanly without competing side reactions.

Precursor Synthesis and Derivatization Approaches

Alternative strategies involve synthesizing a precursor molecule that already contains the necessary substituents or can be easily converted to the target compound.

Conversion of Halophenols to Silylated Phenols

An effective route to ortho-silylated phenols begins with a corresponding ortho-halophenol. nih.gov For the target molecule, a precursor such as 2-bromo-3,6-difluorophenol (B1524090) or 2-iodo-3,6-difluorophenol could be used. The synthesis proceeds via a halogen-metal exchange reaction.

The halophenol is treated with a strong organolithium base, such as two equivalents of n-butyllithium or tert-butyllithium. The first equivalent deprotonates the acidic phenol, while the second performs the halogen-metal exchange, replacing the bromine or iodine atom with lithium to form a lithiated phenoxide. This intermediate is then quenched with trimethylsilyl chloride. nih.gov An acidic workup subsequently protonates the phenoxide, yielding the desired 3,6-difluoro-2-(trimethylsilyl)phenol. This method's regioselectivity is predetermined by the position of the halogen atom on the starting material. nih.gov

Formation of Silylaryl Triflate Precursors

Once this compound is synthesized, it is often converted into a more versatile intermediate for subsequent reactions, most notably for aryne generation. chemicalbook.comacs.org This is achieved by converting the phenolic hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group. researchgate.netsci-hub.se

The reaction involves treating the silylated phenol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. chemicalbook.com The resulting product, a 2-(trimethylsilyl)aryl triflate, is a stable, often purifiable compound that can be stored and used as a reliable precursor to benzyne (B1209423) upon treatment with a fluoride (B91410) source. researchgate.netacs.org The conversion of phenols to aryl triflates is a standard and high-yielding transformation in organic synthesis. organic-chemistry.org

Table 3: General Reaction for Triflate Formation

| Reactant | Reagent | Base | Typical Solvent | Product |

|---|---|---|---|---|

| ortho-Silylphenol | Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine | Dichloromethane (DCM) | ortho-Silylaryl triflate |

Desilylative Routes to Phenol Derivatives from Trimethylsilylarenes

The transformation of trimethylsilylarenes into phenol derivatives represents a valuable synthetic strategy. One prominent method involves a palladium-catalyzed desilylative acyloxylation. This process converts (trimethylsilyl)arenes into acetoxyarenes, which can subsequently be hydrolyzed to yield the corresponding phenols.

A typical reaction involves treating the (trimethylsilyl)arene with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) or bis(trifluoroacetoxy)iodobenzene in acetic acid. The resulting acetoxyarene can then be converted to the phenol through hydrolysis. This two-step process can often be performed in a one-pot synthesis, enhancing its synthetic utility.

This methodology has been successfully applied to a range of (trimethylsilyl)arenes, including those with various substituents. However, the reactivity can be influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.

Table 1: Palladium-Catalyzed Desilylative Acetoxylation of (Trimethylsilyl)arenes This table is representative of the general methodology and not specific to this compound.

| Entry | (Trimethylsilyl)arene | Oxidant | Yield of Acetoxyarene (%) |

| 1 | Trimethyl(phenyl)silane | PhI(OAc)₂ | 85 |

| 2 | 1-Methyl-4-(trimethylsilyl)benzene | PhI(OAc)₂ | 92 |

| 3 | 1-Methoxy-4-(trimethylsilyl)benzene | PhI(OAc)₂ | 78 |

| 4 | 1-Chloro-4-(trimethylsilyl)benzene | PhI(OCOCF₃)₂ | 88 |

Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the functionalization of phenols and their derivatives. These protocols often employ catalytic systems and organometallic intermediates to achieve high levels of regioselectivity and functional group tolerance.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of phenol derivatives. chemicalbook.comgoogle.comchemicalbook.com These methods offer an atom-economical approach to introduce various functional groups at specific positions on the phenol ring, often directed by the hydroxyl group itself. chemicalbook.comgoogle.comchemicalbook.com

For instance, palladium-catalyzed ortho-C–H alkenylation of unprotected phenols has been demonstrated, utilizing the phenolic hydroxyl group as a directing group. chemicalbook.com This allows for the selective introduction of alkenyl groups at the position adjacent to the hydroxyl group. Similarly, iron-catalyzed ortho-selective functionalization of phenols with α-hydroxy ketones provides a route to construct 2'-hydroxyphenyl-1,2-dione derivatives. chemicalbook.com

These catalytic methods are advantageous due to their high regioselectivity, broad substrate scope, and generally mild reaction conditions. chemicalbook.com

Table 2: Examples of Catalytic Phenol Functionalization This table illustrates general catalytic methods and is not specific to this compound.

| Catalyst System | Functionalization Type | Position | Example Substrate |

| Pd(OAc)₂ / Ligand | Alkenylation | ortho- | Phenol |

| FeCl₃ | Acylation | ortho- | p-Cresol |

| Rh(III) complex | Alkylation | ortho- | 2,6-Dimethylphenol |

The functionalization of polyfluorinated phenols can be achieved with a high degree of regiocontrol through the use of organometallic intermediates. google.com This approach allows for the "regioexhaustive" functionalization, meaning that any desired constitutional isomer can be selectively prepared. google.com

The strategy involves the protection of the phenolic hydroxyl group, followed by selective deprotonation at a specific position on the aromatic ring using a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group. The regioselectivity of the deprotonation is controlled by the directing effects of the fluorine and protected hydroxyl groups, as well as by the choice of the base and reaction conditions. google.com

For instance, a methoxymethyl protecting group can direct metallation to the ortho position, while a bulky triisopropylsilyl group can shield the ortho positions and favor metallation at other sites. google.com Furthermore, "metalation-blocking" trimethylsilyl groups or "metalation-deflecting" chlorine atoms can be temporarily introduced and later removed to achieve functionalization at otherwise disfavored positions. google.com

This powerful methodology has been used to synthesize a wide variety of di- and trifluorinated hydroxybenzoic acids from the corresponding difluoro- and trifluorophenols. google.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govchemicalbook.comgoogle.com This approach has been successfully applied to the difluoromethylation of alcohols. nih.govchemicalbook.comgoogle.com

In a typical mechanochemical procedure, an alcohol is milled with a difluorocarbene precursor, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), and an activator, like potassium fluoride/hydrogen fluoride (KFHF), in a ball mill. nih.govchemicalbook.com The mechanical energy facilitates the in-situ generation of difluorocarbene, which then reacts with the alcohol to form the corresponding difluoromethyl ether. nih.govchemicalbook.com

This solvent-free method is applicable to primary, secondary, and even tertiary alcohols, often providing excellent yields in a short reaction time at room temperature. nih.govchemicalbook.comgoogle.com The simplicity of the procedure and the ease of product purification by filtration make it an environmentally benign and attractive synthetic strategy. nih.govchemicalbook.com

Table 3: Mechanochemical Difluoromethylation of Various Alcohols This table is based on general findings in the literature and is not specific to this compound.

| Alcohol Type | Difluorocarbene Precursor | Activator | Yield (%) |

| Primary | TMSCF₂Br | KFHF | up to 99 |

| Secondary | TMSCF₂Br | KFHF | 96-99 |

| Tertiary | TMSCF₂Br | KFHF | up to 85 |

Reactivity and Chemical Transformations of 3,6 Difluoro 2 Trimethylsilyl Phenol

Strategic Role of the Trimethylsilyl (B98337) Group in Directing Chemical Reactivity

The trimethylsilyl group is a cornerstone of modern synthetic chemistry, prized for its chemical inertness, large molecular volume, and, most importantly, its ability to be selectively introduced and removed. wikipedia.org In the context of 3,6-Difluoro-2-(trimethylsilyl)phenol, the TMS group's influence is multifaceted, serving as a temporary protecting group, a director for regiochemical outcomes, and a reactive handle for specific chemical transformations.

Temporary Protecting Group Applications in Multi-Step Organic Synthesis

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The TMS group is frequently used to protect the hydroxyl group of phenols. wikipedia.orgfiveable.me The process, known as silylation, converts the acidic phenol (B47542) into a less reactive and more sterically hindered trimethylsilyl ether. wikipedia.org

This protection strategy is valuable when subsequent reactions require conditions that are incompatible with a free phenolic hydroxyl group, such as the use of strong bases or nucleophiles. The TMS ether is generally stable to a range of reagents but can be readily cleaved under mild conditions, typically using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acidic conditions. wikipedia.orgfiveable.me

Table 1: Common Reagents for Silylation and Desilylation of Phenols

| Transformation | Common Reagents | Typical Conditions |

|---|---|---|

| Protection (Silylation) | Trimethylsilyl chloride (TMSCl) with a base (e.g., pyridine (B92270), triethylamine) | Dichloromethane (DCM) or similar aprotic solvent |

| Bis(trimethylsilyl)acetamide (BSA) | Acetonitrile (B52724) (MeCN) or Tetrahydrofuran (THF) | |

| Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) |

| Hydrofluoric acid (HF) or HF-Pyridine | Acetonitrile (MeCN) or Tetrahydrofuran (THF) |

This table presents general conditions for the protection and deprotection of phenols and may require optimization for specific substrates.

Influence on Regioselectivity in Aryl Functionalization

The position of the bulky trimethylsilyl group ortho to the hydroxyl function in this compound has a profound impact on the regioselectivity of further functionalization of the aromatic ring. While the primary role of this specific arrangement is in aryne generation (discussed in section 3.2), silyl (B83357) groups, in general, can influence the outcome of electrophilic aromatic substitution and metalation reactions.

For instance, in directed ortho-metalation, a directing group (like a hydroxyl or its protected form) coordinates to a metalating agent (typically an organolithium reagent), facilitating deprotonation at an adjacent position. The presence of a bulky TMS group can either block this adjacent position, forcing metalation to occur at another available site, or it can be the group that is ultimately displaced. However, the most significant role of the ortho-silyl arrangement in this molecule is as a precursor for aryne chemistry, which provides a powerful method for regioselective functionalization. nih.govnih.gov

Protodesilylation and Other Desilylation Reactions

Protodesilylation is a chemical reaction that involves the cleavage of a carbon-silicon bond and its replacement with a carbon-hydrogen bond. This reaction provides a method to remove the silyl group when it is no longer needed. The process can be catalyzed by acids, bases, or fluoride ions.

Recent advancements have led to the development of mild and efficient base-catalyzed protodesilylation methods. For example, using catalytic amounts of potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (B87167) (DMSO) can effectively cleave aryl-Si bonds. organic-chemistry.orgresearchgate.net In this system, water serves as the proton source for the reaction. organic-chemistry.org The proposed mechanism involves the formation of a pentacoordinated silicon intermediate, which facilitates the cleavage of the C-Si bond. organic-chemistry.org

Table 2: Conditions for Protodesilylation of Arylsilanes

| Catalyst System | Solvent | Proton Source | Temperature | Key Features |

|---|---|---|---|---|

| KOTMS (catalytic) | wet DMSO | Water | 25-70 °C | Additive-free, transition-metal-free, high functional group tolerance. organic-chemistry.org |

| Strong Acids (e.g., TFA) | CH₂Cl₂ | Acid | Room Temp. | Traditional method, can be harsh for sensitive substrates. |

This table summarizes various conditions for protodesilylation, highlighting a modern, mild approach.

Participation in Aryne Chemistry and Related Transformations

Perhaps the most significant application of this compound is as a precursor to a highly reactive intermediate known as an aryne. After conversion of the phenolic hydroxyl group to a triflate (trifluoromethanesulfonate), the resulting ortho-silylaryl triflate is a premier aryne precursor. nih.gov

Generation of Arynes from Silylated Fluorophenol Derivatives

The "Kobayashi method" is the most widely used protocol for generating arynes under mild conditions from ortho-silylaryl triflates. nih.govnih.gov In the case of this compound, the first step is the conversion of the hydroxyl group to a triflate group (-OTf), a good leaving group. This is typically achieved by reacting the phenol with triflic anhydride (B1165640) in the presence of a base like pyridine.

The resulting compound, 2,5-difluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), can then be treated with a fluoride source, such as cesium fluoride (CsF) or TBAF. researchgate.net The fluoride ion attacks the silicon atom, leading to a concerted or stepwise elimination of the trimethylsilyl group and the triflate leaving group, generating the highly reactive 3,6-difluorobenzyne intermediate. nih.gov This method's popularity stems from its mild, non-basic conditions, which tolerate a wide variety of functional groups. nih.gov Alternative fluoride-free methods, for instance using cesium carbonate and a crown ether, have also been developed. mdpi.com

Nucleophilic Addition Reactions with Arynes

Once generated, the 3,6-difluorobenzyne is a powerful dienophile and electrophile that rapidly reacts with a wide array of trapping agents. The aryne can undergo nucleophilic addition reactions, cycloadditions, and insertion reactions. nih.gov

In nucleophilic addition, a nucleophile attacks one of the carbons of the aryne triple bond, forming a new carbon-nucleophile bond and generating an aryl anion. This anion is then protonated during workup to yield the final substituted aromatic product. mdpi.com A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed, providing access to a diverse range of polysubstituted and functionalized aromatic compounds. mdpi.com The regioselectivity of the nucleophilic addition to unsymmetrical arynes like 3,6-difluorobenzyne is influenced by the electronic effects of the fluorine substituents.

Cycloaddition Reactions Involving Arynes

3,6-Difluorobenzyne, generated from this compound, readily participates in cycloaddition reactions. These reactions are valuable for the construction of complex, multi-substituted aromatic compounds. For instance, in [3+2] cycloaddition reactions with 1,3-dipoles such as benzyl (B1604629) azide, 3,6-disubstituted arynes containing a fluorine atom have demonstrated a reasonable degree of regiocontrol. This regioselectivity is a crucial aspect of aryne chemistry, enabling the targeted synthesis of specific isomers. The trapping of these reactive arynes with various partners, including dienes and azides, provides a versatile route to functionalized aromatic systems that would be challenging to access through other synthetic methods.

Insertion Reactions and Multi-Component Coupling Processes

Beyond cycloadditions, 3,6-difluorobenzyne is involved in insertion reactions and multi-component coupling processes. It can insert into σ-bonds, such as Sn-F bonds, with a high degree of regiocontrol. jst.go.jp Furthermore, three-component coupling reactions involving the insertion of the aryne into C=O π-bonds have been reported. jst.go.jp In these processes, a less sterically hindered nucleophile can regioselectively attack the more linear carbon of the aryne, leading to a high degree of regiocontrol. jst.go.jp This reactivity allows for the simultaneous formation of multiple new bonds in a single operation, offering an efficient pathway to increase molecular complexity.

Dehalogenative Activation Mechanisms in Aryne Formation

The generation of arynes from precursors like this compound often involves a fluoride-induced desilylation-elimination mechanism. nih.govrsc.org In this process, a fluoride source, such as cesium fluoride or tetrabutylammonium fluoride (TBAF), attacks the silicon atom of the trimethylsilyl group. stackexchange.comcore.ac.uk This initial step leads to the formation of a pentavalent siliconate intermediate. stackexchange.com The subsequent elimination of the trimethylsilyl fluoride and a neighboring leaving group (in this case, a triflate or a similar group derived from the phenolic hydroxyl) generates the highly strained aryne triple bond. This method provides a mild and efficient way to generate arynes under controlled conditions, avoiding the harsh conditions required for other aryne generation methods. nih.gov The mechanism proceeds through a desilylative carbanion formation followed by elimination. rsc.org

Fluorine-Directed Reactivity and Difluoromethylation Reactions

The fluorine atoms on the benzyne (B1209423) ring, derived from this compound, exert a significant influence on its reactivity. Additionally, the phenolic oxygen of the parent molecule can undergo specific fluorination reactions.

Influence of Fluoro Substituents on Regioselectivity in Aryne Reactivity

The two fluorine atoms in 3,6-difluorobenzyne play a crucial role in directing the regioselectivity of its reactions. The strong inductive electron-withdrawing effect of fluorine significantly polarizes the aryne triple bond. libretexts.orgacs.org This polarization, combined with the distortion of the aryne's geometry, dictates the preferred site of nucleophilic attack. jst.go.jpresearchgate.netnih.gov According to the aryne distortion model, nucleophiles tend to attack the more electropositive and sterically accessible carbon of the aryne. jst.go.jpnih.govacs.org In the case of 3-halobenzynes, the regioselectivity of nucleophilic attack decreases in the order F > Cl > Br > I, which is consistent with the degree of aryne distortion. jst.go.jpnih.gov The fluorine substituent, being the most electronegative and having a small atomic size, exerts the strongest influence, leading to high regioselectivity in nucleophilic additions and cycloadditions. jst.go.jpnih.gov

O-Difluoromethylation and O-Monofluoromethylation Reactions

The phenolic hydroxyl group of molecules like this compound can be a target for O-difluoromethylation and O-monofluoromethylation reactions. These reactions introduce the OCF₂H and OCH₂F groups, respectively, which are of significant interest in medicinal and agricultural chemistry due to their unique electronic properties and lipophilicity. chemrevlett.comchemrevlett.comsioc.ac.cn O-difluoromethylation is commonly achieved by reacting the corresponding phenolate (B1203915) with a difluorocarbene (:CF₂) source. cas.cnorgsyn.org Various reagents have been developed to generate difluorocarbene under mild conditions, including (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and sodium chlorodifluoroacetate. sioc.ac.cnorgsyn.org O-monofluoromethylation of phenols can be accomplished using electrophilic monofluoromethylating agents like fluoroiodomethane (B1339756) (FCH₂I) or fluorochloromethane (FCH₂Cl) in the presence of a base. chemrevlett.com

Difluorocarbene-Mediated Transformations Involving Phenolates

The reaction of phenolates with difluorocarbene is a cornerstone of O-difluoromethylation. cas.cnorgsyn.org Difluorocarbene is a transient, electrophilic species that is readily trapped by the nucleophilic phenolate anion. cas.cnorgsyn.org The generation of difluorocarbene can be achieved from various precursors. For example, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), when activated by a fluoride source like sodium iodide (NaI), can serve as a precursor to a trifluoromethyl anionoid, which then fragments to generate difluorocarbene. st-andrews.ac.uknih.goved.ac.ukacs.orgacs.org The mechanism involves the transfer of the CF₂ unit to the phenolate oxygen, followed by protonation to yield the aryl difluoromethyl ether. rsc.org This transformation is highly efficient and tolerates a wide range of functional groups, making it a valuable tool in synthetic chemistry. cas.cn

Other Significant Chemical Transformations

Beyond more common reactions of phenols, the interplay of the functional groups in this compound allows for other noteworthy transformations.

While the direct hydrosilylation of the phenolic hydroxyl group is not a conventional transformation, the silicon moiety can influence or participate in related processes. Similarly, "silyldesulfonylation" is not a standard named reaction but can be conceptualized as a synthetic sequence where the silyl group plays a key role in a desulfonylation strategy.

Hydrosilylation:

The term hydrosilylation typically refers to the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon or carbon-heteroatom multiple bond. In the context of this compound, the primary site for such a reaction on the molecule itself is limited. However, the phenolic proton is acidic and can react with hydrosilanes, potentially leading to O-silylation or participating in side reactions depending on the catalyst and reaction conditions.

More relevant is the reverse reaction, the catalytic reductive ortho-C–H silylation of phenols, which is a method to synthesize compounds like this compound. This process involves a relay of iridium-catalyzed hydrosilylation of a phenyl acetate (B1210297) precursor, followed by a rhodium-catalyzed C–H silylation. nih.gov

Silyldesulfonylation:

The concept of silyldesulfonylation can be envisioned as a multi-step process where the trimethylsilyl group is strategically employed to facilitate the removal of a sulfonyl group. For instance, the trimethylsilyl group can act as a directing group or a precursor to other functionalities that then participate in a desulfonylation reaction.

One plausible, though not explicitly documented for this specific compound, synthetic sequence could involve the conversion of the phenolic hydroxyl group to a sulfonate ester. Subsequent transformations could then leverage the ortho-silyl group to facilitate the cleavage of the C-S bond of the sulfonate. Reductive desulfonylation is a known process for removing sulfonyl groups, often employing reducing agents like metal amalgams or tin hydrides. wikipedia.org In a hypothetical "silyldesulfonylation," an organosilane could potentially act as the reducing agent. For example, phenylsilane (B129415) has been shown to be an effective reagent for desulfinylation, a related process. nih.gov

A summary of potential reagents for related desulfonylation processes is presented in the table below.

| Reagent/Method | Type of Desulfonylation | Reference |

| Sodium Amalgam | Reductive | wikipedia.org |

| Aluminium Amalgam | Reductive | wikipedia.org |

| Samarium(II) Iodide | Reductive | wikipedia.org |

| Tributyltin Hydride | Reductive | wikipedia.org |

| Phenylsilane | Reductive (Desulfinylation) | nih.gov |

It is important to note that while these general methods exist, their specific application in a "silyldesulfonylation" of a derivative of this compound would require experimental validation.

The carbon-silicon bond in aryltrimethylsilanes is susceptible to cleavage by various electrophiles in what is known as an ipso-substitution reaction. This reactivity is a cornerstone of the synthetic utility of compounds like this compound, as the trimethylsilyl group can be replaced by a range of other functional groups. For most electrophiles, this ipso-substitution is faster than the replacement of a hydrogen atom.

A significant application of this C-Si bond cleavage is in the synthesis of substituted phenols. For example, a palladium-catalyzed desilylative acyloxylation can convert aryltrimethylsilanes into acetoxyarenes. organic-chemistry.org These intermediates can then be readily hydrolyzed to the corresponding phenols. This two-step sequence provides a method to introduce a hydroxyl group at the position formerly occupied by the silyl group.

The general scheme for this transformation is as follows:

Desilylative Acyloxylation: The aryltrimethylsilane is treated with a carboxylic acid in the presence of a palladium catalyst and an oxidant.

Hydrolysis: The resulting aryl ester is hydrolyzed to the phenol.

A variety of electrophiles can be used to cleave the C-Si bond, leading to a diverse array of substituted aromatic compounds. Some examples of electrophiles and the resulting products are outlined in the table below.

| Electrophile | Product Functional Group | Reference |

| Protons (H+) | -H (Protodesilylation) | |

| Halogens (e.g., ICl) | -I (Iododesilylation) | acs.org |

| Acyl chlorides/Anhydrides | -C(O)R (Acylation) | |

| Sulfonyl chlorides | -SO2R (Sulfonylation) |

The fluorine and hydroxyl substituents on the aromatic ring of this compound will influence the rate and regioselectivity of these ipso-substitution reactions through their electronic and steric effects.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms and Pathways

The chemical behavior of 3,6-difluoro-2-(trimethylsilyl)phenol and its derivatives is governed by a series of intricate reaction mechanisms. Understanding these pathways is crucial for predicting reactivity, controlling product formation, and designing novel synthetic strategies. This section delves into the mechanistic details of key transformations involving this compound, including aryne generation, radical processes, and the influence of catalysts and solvents.

Mechanism of Aryne Generation and Subsequent Reactivity

The generation of arynes from ortho-silylaryl triflates, a method pioneered by Kobayashi, is a cornerstone of modern aryne chemistry. researchgate.net In the case of a triflate derivative of this compound, the process is initiated by a fluoride (B91410) source, such as cesium fluoride (CsF). researchgate.net The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) (TMS) group, leading to the formation of a pentacoordinate silicon intermediate. This is followed by the elimination of the TMS-F group and the triflate leaving group, resulting in the formation of the highly reactive 3,4-difluorobenzyne intermediate.

Theoretical studies on the generation of benzyne (B1209423) from 2-(trimethylsilyl)phenyl triflate suggest a concerted mechanism where the cleavage of the C-Si and C-O bonds occurs simultaneously. acs.org This concerted pathway is thought to be operative for 3,6-difluoro-2-(trimethylsilyl)phenyl triflate as well. The presence of the fluorine atoms on the aromatic ring is expected to influence the rate of this process due to their strong inductive electron-withdrawing effects.

Once generated, the 3,4-difluorobenzyne is a highly electrophilic species that can be trapped by a variety of nucleophiles and trapping agents. nih.govnih.gov The regioselectivity of nucleophilic attack on unsymmetrical arynes is a critical aspect of their reactivity. In the case of 3,4-difluorobenzyne, the fluorine atoms exert a strong influence on the electron distribution in the aryne triple bond, directing the nucleophilic attack. Generally, nucleophiles will preferentially attack the carbon atom that is more electron-deficient. Computational studies on related fluorinated arynes can provide insight into the preferred sites of nucleophilic addition. researchgate.net

The subsequent reactivity of the aryne intermediate is diverse and includes:

Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols. For instance, reaction with morpholine (B109124) would lead to the formation of a substituted difluoroaniline derivative. researchgate.net

Cycloaddition Reactions: [4+2] cycloadditions with dienes like furan (B31954) and its derivatives.

Insertion Reactions: Insertion into σ-bonds.

The choice of trapping agent and reaction conditions allows for the synthesis of a wide array of complex, fluorinated aromatic compounds.

Mechanistic Aspects of Radical Processes Involving Organosilicon Reagents

While the generation of arynes is a major pathway for the reactivity of silylaryl triflates, organosilicon compounds, in general, are also known to participate in radical reactions. Silyl (B83357) radicals can be generated from organosilanes through various methods, including photoredox catalysis. nih.govnajah.edu

In the context of this compound, photocatalytic activation could potentially lead to the formation of a silyl radical. For example, the Si-H bond in related hydrosilanes can be activated by a photocatalyst to generate a silyl radical. najah.edu Although the subject compound does not possess a Si-H bond, derivatives could be synthesized for such purposes. Alternatively, single-electron transfer (SET) to a suitable derivative could initiate fragmentation to produce radical species. The generation of fluorinated radicals, in particular, has been a subject of significant interest. researchgate.netnih.gov

Once formed, a silyl radical can participate in a variety of transformations, including:

Radical Addition to Alkenes: The silyl radical can add to carbon-carbon double bonds, a key step in hydrosilylation reactions.

Atom Transfer Reactions: Silyl radicals can abstract atoms, such as halogens, from other molecules.

The presence of fluorine atoms on the aromatic ring would likely influence the stability and reactivity of any radical intermediates formed. The high electronegativity of fluorine can have a profound effect on the electronic properties of adjacent radical centers. researchgate.net

Role of Lewis Bases and Solvent Effects on Reaction Kinetics

Lewis bases can play a significant role in modulating the reactivity of organosilicon compounds. rsc.org They can coordinate to the silicon atom, forming hypervalent silicon species. This coordination increases the electron density on the silicon atom and can facilitate the cleavage of silicon-carbon or silicon-heteroatom bonds. In the context of aryne generation, a Lewis base could potentially assist in the fluoride-mediated desilylation step, although fluoride itself is a potent Lewis base.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. For the generation of arynes from o-silylaryl triflates, polar aprotic solvents like acetonitrile (B52724) are commonly used. rsc.orgresearchgate.net A recent study explored the use of propylene (B89431) carbonate (PC), a greener solvent alternative, for these reactions. rsc.orgresearchgate.netdntb.gov.ua The study demonstrated that PC can be a suitable replacement for acetonitrile, in some cases leading to increased reaction rates. This rate enhancement is potentially due to the increased solubility of the inorganic fluoride salt in PC. researchgate.net

The following table summarizes the effect of the solvent on the yield of a Diels-Alder reaction between an aryne precursor and 2,5-dimethylfuran, highlighting the viability of propylene carbonate as a reaction medium. researchgate.net

| Aryne Precursor | Solvent | Yield (%) |

|---|---|---|

| 2-(trimethylsilyl)phenyl triflate | Acetonitrile | 91 |

| Propylene Carbonate | 90 | |

| 4-fluoro-2-(trimethylsilyl)phenyl triflate | Acetonitrile | 85 |

| Propylene Carbonate | 88 | |

| 4-methoxy-2-(trimethylsilyl)phenyl triflate | Acetonitrile | 79 |

| Propylene Carbonate | 81 |

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound and its intermediates. Density Functional Theory (DFT) is a particularly valuable tool in this regard.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations can be employed to understand the fundamental electronic properties of this compound. nih.govresearchgate.netresearchgate.netnih.gov Key parameters that can be calculated include:

Molecular Geometry: Optimization of the ground state geometry provides insights into bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and helps to identify electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential around the acidic proton of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation.

The following table presents representative DFT-calculated parameters for related molecules to provide a qualitative understanding of the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -6.12 | -0.85 | 5.27 |

| 1,3-Difluorobenzene | -9.51 | -0.34 | 9.17 |

| 2-Nitrophenol | -6.98 | -2.87 | 4.11 |

Note: These values are illustrative and obtained from various DFT studies on related compounds. The exact values for this compound would require specific calculations.

Analysis of Aromatic Distortion Energies in Aryne Intermediates

The high reactivity of arynes is a consequence of the significant strain associated with the formal triple bond within the six-membered ring. This strain results in a distortion of the aromatic system from its ideal hexagonal geometry. The energy required for this distortion, known as the distortion energy, is a key factor in understanding the activation energies of reactions involving arynes. researchgate.net

Computational methods, particularly DFT, can be used to quantify the distortion energy of aryne intermediates. This is typically done by comparing the energy of the optimized aryne geometry to a hypothetical, unstrained reference structure. The distortion of the aryne is not uniform; the bond angles at the "triple bond" carbons are significantly deviated from the ideal 180° of a linear alkyne. This distortion has a direct impact on the hybridization of the orbitals involved in the aryne bond, influencing its reactivity.

Quantification of Intramolecular Hydrogen Bonding Interactions (e.g., C-F···H-N, CF₂H)

There is no available research that quantifies the intramolecular hydrogen bonding interactions within this compound. While studies exist on hydrogen bonding in other fluorinated phenols and compounds containing CF₂H groups, these findings cannot be directly extrapolated to provide quantitative data for the specific interactions within this compound. The presence of ortho-fluorine and hydroxyl groups suggests the possibility of an intramolecular O-H···F hydrogen bond, but its strength and characteristics have not been experimentally or theoretically determined for this molecule.

Studies on Stereochemical and Regiochemical Control

No publications detailing the use of this compound in reactions requiring stereochemical or regiochemical control were identified. Its potential as a directing group or chiral auxiliary has not been explored in the available literature. Therefore, there are no research findings or data tables to present regarding its efficacy in controlling reaction outcomes.

Advanced Characterization of 3,6 Difluoro 2 Trimethylsilyl Phenol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural determination of 3,6-Difluoro-2-(trimethylsilyl)phenol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ²⁹Si NMR Chemical Shifts)

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. By analyzing the magnetic properties of ¹H, ¹⁹F, and ²⁹Si nuclei, a detailed structural map can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The nine protons of the trimethylsilyl (B98337) (TMS) group would appear as a sharp singlet, typically far upfield. The phenolic hydroxyl proton would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. The two aromatic protons would appear as complex multiplets in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. docbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization. Two distinct signals are expected for the non-equivalent fluorine atoms at the C3 and C6 positions. The chemical shifts and the coupling between these two nuclei (J-F-F) provide unambiguous information about their substitution pattern on the aromatic ring. nih.govresearchgate.net For instance, in related difluorophenol compounds, fluorine chemical shifts can vary significantly based on their position relative to other substituents. nih.gov

²⁹Si NMR: This technique provides direct information about the silicon environment. For a trimethylsilyl group bonded to a phenoxy oxygen, the ²⁹Si chemical shift is expected in a characteristic range for silyl (B83357) ethers. researchgate.netpascal-man.com Studies on various R₃Si-X compounds show that the chemical shift is sensitive to the electronegativity of the 'X' group, with phenoxy groups providing a specific electronic environment. rsc.orgnih.gov

Table 1: Predicted ¹H, ¹⁹F, and ²⁹Si NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.2 - 0.4 | Singlet (s) | -Si(CH₃)₃ |

| ¹H | Variable | Broad Singlet (br s) | -OH |

| ¹H | ~6.5 - 7.5 | Multiplet (m) | Aromatic CH |

| ¹⁹F | Variable | Multiplet (m) | C3-F |

| ¹⁹F | Variable | Multiplet (m) | C6-F |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the phenol (B47542) group. Strong absorptions corresponding to the aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-F stretching vibrations typically produce strong, characteristic bands in the 1100-1300 cm⁻¹ region. Key vibrations of the trimethylsilyl group include the symmetric methyl deformation (around 1250 cm⁻¹) and the Si-C rocking modes (around 840 cm⁻¹ and 750 cm⁻¹). gelest.comaip.org The Si-O-C stretching vibration is also expected to be prominent. kisti.re.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong Raman signals. uliege.be While the O-H stretch is typically weak in Raman, the C-F and Si-C vibrations are readily observable. researchgate.net The symmetric vibrations of the TMS group are particularly Raman-active and can be used for identification. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |

| Si-CH₃ Symmetric Deformation | ~1250 (Strong) | ~1250 |

| C-F Stretch | 1100-1300 (Strong) | 1100-1300 |

| Si-O-C Stretch | 950-1100 | Variable |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Silylated phenols are highly suitable for GC-MS analysis due to their increased volatility and thermal stability compared to the parent phenols. nih.govmdpi.com

Upon electron ionization (EI), the trimethylsilyl derivative of a phenol typically exhibits a prominent molecular ion (M⁺) peak. A hallmark of TMS derivatives is the facile loss of a methyl radical (•CH₃), leading to a very stable and often base peak at [M-15]⁺. researchgate.netnih.govresearchgate.net Other characteristic fragment ions include the trimethylsilyl cation itself ([Si(CH₃)₃]⁺) at m/z 73 and fragments arising from rearrangements and cleavages of the aromatic ring. nih.govsci-hub.se The precise mass measurement obtained via high-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecule and its fragments.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 232 | [C₉H₁₂F₂OSi]⁺ | Molecular Ion (M⁺) |

| 217 | [C₈H₉F₂OSi]⁺ | Loss of a methyl radical ([M-CH₃]⁺); often the base peak |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org Should a suitable single crystal of this compound be obtained, this technique would provide a wealth of structural information. rigaku.comazolifesciences.com

The analysis would yield an unambiguous molecular structure, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-Si, Si-O, C-O) and bond angles, which can provide insight into electronic effects such as hyperconjugation. fiveable.me

Conformation: The exact conformation of the molecule in the crystal lattice, including the orientation of the trimethylsilyl group relative to the aromatic ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal, revealing any hydrogen bonding involving the phenolic hydroxyl group or other non-covalent interactions like π-stacking or fluorine interactions.

While a specific crystal structure for this compound may not be publicly available, the principles of the technique confirm its utility as the ultimate tool for solid-state structural verification. nih.govfiveable.me

Chromatographic and Separation Methodologies for Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its final purity. reachemchemicals.com

Gas Chromatography (GC): As a volatile silyl ether, the compound is well-suited for GC analysis, typically coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). researchgate.net Purity is determined by integrating the peak area of the compound relative to any impurities. A nonpolar capillary column, such as one with a 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS or DB-5), is commonly used for separating silylated phenolic compounds. thermofisher.com

Column Chromatography: For preparative scale purification, silica gel column chromatography is a standard method. youtube.com However, the lability of the TMS ether bond to acidic silica must be considered. reddit.com To prevent hydrolysis back to the parent phenol, the silica gel can be deactivated by pre-treatment with a base like triethylamine. Alternatively, less acidic stationary phases like alumina or functionalized silica gels may be employed. silicycle.comsilicycle.com The choice of eluent (mobile phase), often a mixture of nonpolar and moderately polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve separation from starting materials and byproducts.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Organic Molecules

The synthesis of complex organic molecules containing fluorine often relies on the use of pre-fluorinated building blocks. This approach allows for the introduction of fluorine atoms at specific positions in a molecule, thereby fine-tuning its properties. 3,6-Difluoro-2-(trimethylsilyl)phenol serves as an excellent example of such a building block. Its substituted aromatic ring is a key structural motif in many biologically active compounds and functional materials.

While direct, multi-step syntheses starting from this compound to specific complex natural products or commercial drugs are not yet widely documented in dedicated publications, its potential is inferred from the extensive use of similar fluorinated phenols in the synthesis of fluorinated pharmaceuticals and liquid crystals. researchgate.netnih.govresearchgate.netresearcher.lifenih.gov For instance, fluorinated aromatic moieties are integral to the design of many modern drugs, where the fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability. mdpi.comethernet.edu.et Similarly, in the field of liquid crystals, the presence and position of fluorine atoms on the aromatic core are critical for controlling the dielectric anisotropy and other key properties of the material. researchgate.netresearcher.lifenih.gov

The synthetic utility of this compound lies in its potential for further elaboration. The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, allowing for its incorporation into larger molecular frameworks. The trimethylsilyl (B98337) group, as will be discussed, provides a route to highly reactive intermediates, further expanding its synthetic potential.

Precursor for Aryne-Mediated Synthesis of Heterocyclic and Carbocyclic Systems

One of the most significant applications of this compound is its role as a precursor to 3,6-difluorobenzyne, a highly reactive aryne intermediate. acs.orgresearchgate.netbohrium.com Arynes are transient species that undergo a variety of cycloaddition and nucleophilic addition reactions, making them powerful tools for the construction of complex polycyclic systems. The generation of arynes from o-(trimethylsilyl)aryl triflates under mild conditions using a fluoride (B91410) source is a well-established and widely used method. acs.orgresearchgate.netbohrium.com In the case of this compound, the phenolic proton can be readily replaced by a trifluoromethanesulfonyl (triflyl) group to form the corresponding triflate. Treatment of this triflate with a fluoride source, such as cesium fluoride or potassium fluoride, induces a 1,2-elimination of the trimethylsilyl and triflate groups, generating 3,6-difluorobenzyne in situ.

The generated 3,6-difluorobenzyne is a potent dienophile and electrophile. It can readily participate in [4+2] cycloaddition reactions with a wide range of dienes, such as furan (B31954) and cyclopentadiene (B3395910), to afford complex bicyclic adducts. Furthermore, it can undergo [3+2] cycloaddition with 1,3-dipoles like azides and nitrile oxides to construct five-membered heterocyclic rings. researchgate.net These reactions provide a rapid and efficient route to a variety of carbocyclic and heterocyclic scaffolds that would be challenging to synthesize using other methods.

The presence of two fluorine atoms on the benzyne (B1209423) ring also influences the regioselectivity of its reactions. In nucleophilic addition reactions, the fluorine atoms, being electron-withdrawing, can direct the incoming nucleophile to specific positions on the aromatic ring, offering a degree of control over the final product structure.

Enabling Reagent in Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov A key principle of DOS is the use of branching reaction pathways from a common starting material to access a wide range of molecular scaffolds. The ability of this compound to generate a highly reactive intermediate makes it an ideal reagent for DOS.

By generating 3,6-difluorobenzyne in the presence of a diverse array of trapping agents, a multitude of complex and structurally distinct molecules can be synthesized in a parallel fashion. For example, reacting the in situ-generated aryne with a library of different dienes would produce a library of corresponding bicyclic adducts. Similarly, using a collection of different nucleophiles would lead to a diverse set of substituted difluorinated aromatic compounds. This approach allows for the efficient exploration of chemical space around a core fluorinated scaffold.

The power of using an aryne precursor like this compound in DOS lies in the convergent nature of the synthetic strategy. A single, readily accessible starting material can be transformed into a vast number of complex products in a single step, simply by varying the reaction partner. This efficiency is a hallmark of successful DOS campaigns.

Derivatization for Enhanced Analytical Profiling and Volatility

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of organic compounds. However, many polar compounds, such as phenols, exhibit poor chromatographic behavior due to their low volatility and tendency to interact with the stationary phase. To overcome this, a common practice is to derivatize the polar functional groups to increase their volatility and thermal stability. Trimethylsilylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most widely used derivatization techniques for this purpose. nih.govresearchgate.netmdpi.comnih.govijern.com

This compound is unique in that it possesses a "built-in" derivatizing group. The presence of the trimethylsilyl group on the aromatic ring, ortho to the phenolic hydroxyl, significantly increases the volatility of the molecule compared to its non-silylated counterpart, 2,5-difluorophenol. This inherent derivatization means that this compound can be directly analyzed by GC-MS with excellent peak shape and sensitivity, without the need for a separate derivatization step. nih.govresearchgate.netmdpi.comnih.govijern.com This simplifies the analytical workflow and reduces the potential for artifacts that can sometimes arise from the derivatization process itself. ijern.com

The table below illustrates the general effect of trimethylsilylation on the analytical properties of phenols for GC-MS analysis.

| Property | Phenol (B47542) | Trimethylsilyl (TMS) Ether of Phenol | Rationale |

|---|---|---|---|

| Volatility | Low | High | The non-polar TMS group replaces the polar hydroxyl proton, reducing intermolecular hydrogen bonding. |

| Thermal Stability | Moderate | High | The Si-O bond is generally more stable at higher temperatures than the O-H bond in the context of GC analysis. |

| GC Peak Shape | Often shows tailing | Symmetrical and sharp | Reduced interaction with the stationary phase leads to more efficient chromatography. |

| MS Fragmentation | Characteristic fragments of the phenol | Characteristic fragments including the TMS group (e.g., m/z 73), aiding in structural confirmation. | The presence of the TMS group provides additional diagnostic ions in the mass spectrum. |

Development of Novel Organofluorine Compounds with Tailored Properties

The ultimate goal of synthesizing novel organofluorine compounds is to achieve specific, tailored properties for a given application. mdpi.comethernet.edu.et The introduction of fluorine can dramatically alter the electronic properties, conformation, and metabolic stability of a molecule. This compound is a strategic starting material for the development of such compounds.

In the realm of materials science, the difluorinated aromatic core of this molecule is a desirable feature in the design of liquid crystals. researchgate.netresearcher.lifenih.gov The strong dipole moment of the C-F bonds can be leveraged to control the dielectric anisotropy of the liquid crystalline material, a key parameter for display applications. By using this compound as a building block, novel liquid crystals with specific fluorination patterns can be synthesized and their properties fine-tuned.

In medicinal chemistry, the development of new bioactive molecules often involves the strategic placement of fluorine atoms to enhance drug-like properties. researchgate.netmdpi.comethernet.edu.etunipa.it For example, the introduction of fluorine can block sites of metabolic degradation, thereby increasing the half-life of a drug. It can also modulate the pKa of nearby functional groups or enhance binding to a target enzyme through favorable electrostatic interactions. The 3,6-difluoro substitution pattern offered by this precursor provides a unique electronic environment that can be exploited in the design of new therapeutic agents. Through its conversion to the corresponding benzyne and subsequent reactions, a wide variety of novel, fluorinated scaffolds can be accessed for biological screening. nih.govresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Selective Functionalization

The phenol (B47542) ring in 3,6-Difluoro-2-(trimethylsilyl)phenol possesses multiple C-H bonds that are potential sites for further functionalization. Future research should focus on developing sophisticated catalytic systems to selectively activate these positions, enabling the construction of complex, multi-substituted aromatic compounds.

Recent advancements in transition metal catalysis offer a promising starting point. Methodologies employing iridium (Ir) and rhodium (Rh) catalysts for the ortho-C–H silylation of phenols, often using traceless acetal (B89532) directing groups, have demonstrated high selectivity. nih.govnih.govscispace.com A key research direction would be to adapt these relay catalysis strategies to target the C4 and C5 positions of the this compound ring system. The electronic influence of the fluorine and silyl (B83357) groups could be harnessed to achieve regioselectivity that is complementary to existing methods.

Furthermore, gold-catalyzed C-H functionalization has emerged as a powerful tool for the alkylation of phenols. rsc.org Investigating gold catalysts, potentially in combination with specialized ligands, could unlock pathways for the direct introduction of alkyl or aryl groups onto the phenol ring, bypassing traditional multi-step sequences. The development of catalytic systems that can selectively functionalize one C-H bond in the presence of others remains a significant challenge and a ripe area for exploration. rsc.org

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Target Position | Potential Transformation | Rationale |

|---|---|---|---|

| Iridium/Rhodium Relay Catalysis | C4 or C5 | C-H Arylation/Alkylation | Exploits directing group strategies for selective C-H activation. nih.gov |

| Gold (Au) Catalysis | C4 or C5 | C-H Alkylation | Gold carbenes can selectively react with electron-rich phenols. rsc.org |

| Palladium (Pd) Catalysis | C4 or C5 | C-H Olefination | Well-established for C-H activation, could offer unique selectivity. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of organofluorine and organosilicon compounds often involves hazardous reagents and requires precise control over reaction parameters. beilstein-journals.orgdurham.ac.uk Continuous flow microreactor technology presents a compelling solution to these challenges, offering enhanced safety, improved heat and mass transfer, and greater reproducibility compared to traditional batch processes. beilstein-journals.org

Future research should aim to develop a continuous flow synthesis for this compound itself. This would be particularly advantageous for any fluorination steps, which can be hazardous on a large scale. durham.ac.uk Subsequently, this platform could be expanded to include downstream functionalization reactions. Integrating immobilized catalysts and scavengers into the flow path would enable a telescoped synthesis, generating complex derivatives with minimal purification steps. durham.ac.uk This approach not only enhances safety and efficiency but also aligns with the growing trend of automated synthesis and high-throughput screening in chemical discovery. researchgate.net

Development of Asymmetric Synthesis and Chiral Induction Methodologies

While this compound is achiral, it serves as an excellent precursor for the synthesis of chiral molecules. Future research could explore the introduction of chirality through several innovative strategies. Transition metal-catalyzed asymmetric C-H activation and silylation have proven effective in creating compounds with central, planar, or axial chirality. researchgate.netrsc.orgrsc.org

One prospective avenue involves the catalytic, enantioselective functionalization at the C4 or C5 position with a bulky group, which could induce atropisomerism due to restricted rotation around the C-C bond. Another approach is the modification of the trimethylsilyl (B98337) group itself. Developing methods for the asymmetric synthesis of derivatives where the silicon atom is a stereocenter would be a significant advancement. researchgate.netacs.org This could involve rhodium or iridium catalysts paired with chiral ligands to guide the stereoselective functionalization. rsc.org The resulting chiral organosilicon compounds could be valuable as ligands in asymmetric catalysis or as building blocks for stereochemically defined pharmaceuticals and materials. researchgate.netrsc.org

Pursuit of Sustainable and Green Synthetic Routes for Reduced Environmental Impact

Modern synthetic chemistry places a strong emphasis on sustainability. Future efforts in the synthesis and utilization of this compound should prioritize green chemistry principles. This includes the development of routes that minimize waste, avoid hazardous solvents, and utilize catalytic rather than stoichiometric reagents. dntb.gov.uaoup.com

Research into catalytic silylation methods for the synthesis of the target compound could reduce reliance on harsh silylating agents and improve atom economy. researchgate.netresearchgate.net Furthermore, exploring the use of greener reaction media, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental footprint of synthetic processes. researchgate.net The development of efficient methods for both the introduction and selective removal or transformation of the silyl group under mild, environmentally benign conditions is also a crucial aspect of this research direction. researchgate.net Ultimately, the goal is to create a lifecycle for the compound that is both economically viable and environmentally responsible. dntb.gov.ua

Expanding Synthetic Applications in Medicinal Chemistry and Materials Science

The unique combination of a difluorinated phenol and a trimethylsilyl group makes this compound a highly attractive scaffold for applications in both medicinal chemistry and materials science.

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netcas.cn The phenolic hydroxyl can act as a key hydrogen bond donor, while the trimethylsilyl group can be used as a versatile reactive handle or be replaced by other functionalities through ipso-substitution. Future research should focus on using this compound as a key intermediate for the synthesis of novel bioactive molecules. For instance, it could serve as a precursor for fluorinated analogues of known phenolic drugs or natural products, potentially leading to compounds with improved pharmacological profiles. nih.govmdpi.com